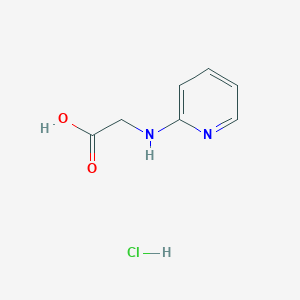

2-(Pyridin-2-ylamino)acetic acid hydrochloride

説明

特性

IUPAC Name |

2-(pyridin-2-ylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWCOQUFHSOFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557805 | |

| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112656-88-9 | |

| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyridin-2-yl)amino]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Procedure Summary:

- Reactants: 2-Aminopyridine, ethyl acrylate, glacial acetic acid.

- Conditions: The mixture is heated to approximately 80–85°C and stirred overnight (~12 hours).

- Workup: After completion, the reaction mixture is cooled to room temperature, then treated with 2N hydrochloric acid, causing an exothermic reaction.

- Extraction: The aqueous phase is extracted with ethyl acetate multiple times to remove impurities.

- Neutralization: Sodium carbonate is added to the aqueous phase to adjust pH and facilitate extraction of the product into the organic phase.

- Isolation: The organic phase is dried and concentrated to yield the product, which can be further purified.

Scale Variations:

- Laboratory scale: 20 g 2-aminopyridine with 276.8 ml ethyl acrylate.

- Pilot scale: 200 g 2-aminopyridine with proportional reagents.

- Industrial scale: 130 kg 2-aminopyridine with corresponding reagents in a 2000 L reactor.

Reaction Monitoring:

- High-performance liquid chromatography (HPLC) is used to monitor reaction progress, confirming completion after ~12 hours.

Advantages:

- Straightforward and scalable.

- High conversion efficiency.

- The hydrochloride salt is formed in situ by acidification.

Limitations:

- Requires careful temperature control due to exothermic acid addition.

- Multiple extraction steps increase solvent use.

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| 2-Aminopyridine (g/kg) | 20 g | 200 g | 130 kg |

| Ethyl acrylate (ml/kg) | 276.8 ml | 276.8 ml | 174 kg |

| Glacial acetic acid | 6.36 ml | 63.6 ml | 44 kg |

| Temperature | 80–85 °C | 80–85 °C | 80–85 °C |

| Reaction time | 12 hours | 12 hours | 12 hours |

| Acidification | 2N HCl, 110 ml | 2N HCl, 1100 ml | 2N HCl, 72 L |

| Extraction solvent | Ethyl acetate, 50 ml | Ethyl acetate, 500 ml | Ethyl acetate, 300 kg |

Data adapted from patent CN104974086A

Preparation via Amide Coupling Using Carbodiimide-Mediated Condensation

Another approach involves the coupling of 2-(pyridin-2-yl)amine derivatives with glycine or glycine derivatives using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Procedure Summary:

- Reactants: 2-(pyridin-2-yl)amine, glycine or substituted acetic acid, EDCI as coupling agent.

- Solvent: Pyridine or other polar aprotic solvents.

- Conditions: Stirring at room temperature (~25 °C) for 12 hours.

- Workup: The reaction mixture is diluted with water and extracted with ethyl acetate.

- Purification: Organic layers are washed, dried, and concentrated. The product is isolated by chromatography or crystallization.

- Salt Formation: The free base can be converted to the hydrochloride salt by treatment with HCl in dioxane or methanol.

Advantages:

- Mild reaction conditions.

- High selectivity and yield.

- Amenable to structural modifications.

Limitations:

- Requires carbodiimide reagents, which can be costly.

- Side reactions such as urea formation may occur, requiring purification.

| Step | Description |

|---|---|

| Coupling agent | EDCI (3 eq) |

| Temperature | 25 °C |

| Reaction time | 12 hours |

| Solvent | Pyridine or MeOH |

| Workup | Extraction with ethyl acetate, washing, drying |

| Salt formation | HCl/dioxane treatment at 20 °C for 12 hours |

Data adapted from RSC Medicinal Chemistry supplementary information

Alternative Synthetic Routes and Considerations

Condensation and Cyclization Methods:

- Some methods involve condensation of 2-aminopyridine derivatives with aldehydes or other electrophiles under acidic or reflux conditions to form intermediates that can be converted to the target compound.

- These methods often require subsequent hydrolysis or salt formation steps.

Use of Microwave or Conventional Heating:

- Microwave-assisted synthesis has been explored for related compounds to reduce reaction times and improve yields, though specific data for 2-(pyridin-2-ylamino)acetic acid hydrochloride is limited.

Purification Techniques:

- Crystallization from suitable solvents (e.g., ethyl acetate, dioxane) is commonly used.

- Silica gel chromatography may be employed for small-scale purification.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition + Acidification | 2-Aminopyridine + Ethyl acrylate | 80–85 °C, 12 h, HCl addition | Scalable, straightforward | Multiple extraction steps |

| Carbodiimide-Mediated Coupling | 2-(Pyridin-2-yl)amine + Glycine + EDCI | 25 °C, 12 h, pyridine solvent | Mild conditions, high selectivity | Cost of reagents, purification needed |

| Condensation with Aldehydes | 2-Aminopyridine + Aldehydes | Reflux, acidic conditions | Versatile for derivatives | Longer reaction times, complex workup |

化学反応の分析

Types of Reactions

2-(Pyridin-2-ylamino)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

2-(Pyridin-2-ylamino)acetic acid hydrochloride has significant applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 2-(Pyridin-2-ylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and aminoacetic acid moiety allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

類似化合物との比較

Structural and Functional Differences

Key analogues include:

Physicochemical Properties

- Solubility: The carboxylic acid group in 2-(Pyridin-2-ylamino)acetic acid hydrochloride enhances water solubility compared to ester or ethanol derivatives .

- Optical Properties: Exhibits solvatochromic shifts in polar solvents (λmax = 450–550 nm), unlike non-fluorescent analogues like 2-(Pyridin-4-ylamino)acetic acid hydrochloride .

生物活性

2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and applications in research and medicine, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound consists of a pyridine ring substituted with an amino group at the second position and an acetic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies. It is synthesized through the reaction of 2-aminopyridine with glyoxal, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to modulation of enzymatic activity, which affects several biochemical pathways.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : Its binding affinity to various receptors suggests a role in signaling pathways that may influence cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Bacillus subtilis | 8.0 |

These results indicate that the compound could be developed further as an antimicrobial agent .

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug candidate .

- Antimicrobial Efficacy : In another study focusing on microbial resistance, the compound was tested against resistant strains of bacteria. Results indicated that it effectively inhibited growth, providing insights into its potential role in combating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-2-ylamino)acetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyridin-2-amine with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions, followed by hydrochloric acid salt formation. For example, nucleophilic substitution reactions using aniline derivatives (as in ) require controlled pH (~8–10) and temperatures (60–80°C) to optimize intermediate stability. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (>98% purity threshold, as per ) with UV detection at 254 nm.

- NMR (1H/13C) to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and the acetic acid backbone (δ 3.5–4.0 ppm for CH₂).

- Mass spectrometry (ESI-MS) to verify the molecular ion peak [M+H⁺] at m/z 199.6 (calculated for C₇H₈N₂O₂·HCl) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Hydrochloride salts generally exhibit enhanced water solubility due to ionic dissociation. Testing in polar solvents (e.g., water, methanol) is advised, with solubility >50 mg/mL in water at 25°C (similar to dihydrochloride salts in ). For non-polar solvents (e.g., DCM, ethyl acetate), solubility is limited (<5 mg/mL), requiring sonication or heating .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to GHS classifications:

- H319 : Causes serious eye irritation (use goggles and face shields).

- H335 : May cause respiratory irritation (work in a fume hood).

- P261/P264 : Avoid inhalation and wash hands post-handling.

Emergency protocols for spills include neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct analysis (e.g., via LC-MS) often reveals unreacted pyridin-2-amine or dimerization products. Optimization strategies include:

- Stoichiometric control : Limit excess halogenated acetic acid to 1.2 equivalents.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

- Temperature modulation : Lower reaction temperatures (40–50°C) reduce side reactions while maintaining acceptable yields (~70–80%) .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal stability : Perform thermogravimetric analysis (TGA) or store samples at 40–60°C for 1–4 weeks to assess decomposition kinetics. Hydrochloride salts typically degrade above 150°C (per TGA data in ) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Use in vitro binding assays:

- Enzyme inhibition : Screen against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates.

- Receptor studies : Radioligand binding assays (e.g., for GABA receptors) with competitive displacement protocols.

Structural analogs () suggest potential as a ligand for pyridine-dependent enzymes .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer : Impurities (e.g., residual solvents, unreacted amines) require:

- GC-MS for volatile organic compounds (limit: <0.1% per ICH guidelines).

- Ion chromatography for inorganic salts (e.g., excess HCl).

- Method validation per ICH Q2(R1) for precision, accuracy, and detection limits .

Q. How can researchers reconcile contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-reference multiple sources (e.g., PubChem, academic journals) and validate using in-house standards. For example, NMR chemical shifts may vary due to solvent (D₂O vs. DMSO-d₆) or concentration effects. Reproduce experiments under identical conditions to confirm discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。